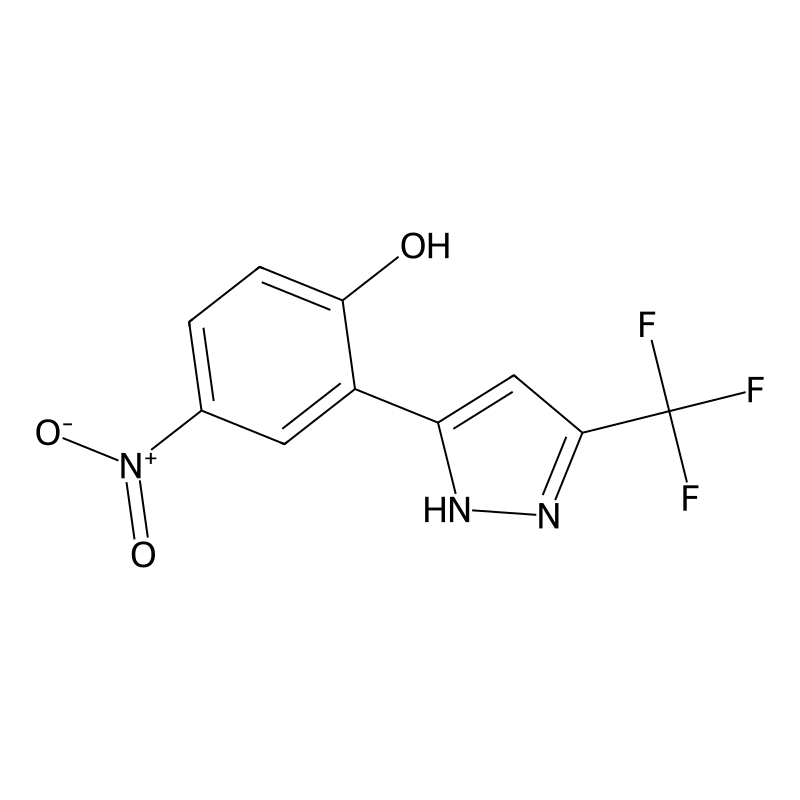

4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring. Its molecular formula is , and it has a molecular weight of 273.17 g/mol. This compound is notable for its unique structural features that contribute to its chemical reactivity and potential biological activity.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The nitro group can be reduced to an amine under conditions using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The trifluoromethyl group can engage in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under basic conditions.

Research indicates that 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol exhibits potential biological activities, particularly in the realm of medicinal chemistry. It has been investigated for its antimicrobial and anticancer properties. The presence of the trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration, which may lead to increased efficacy against various biological targets .

The synthesis of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol can be achieved through several methods:

- Suzuki-Miyaura Coupling: This method involves coupling boron reagents with aryl halides, often optimized for higher yields in industrial settings.

- One-Pot Reactions: Recent studies have reported efficient one-pot synthesis methods that simplify the reaction process and improve yield by combining multiple steps into a single reaction vessel .

- Cyclization Reactions: Cyclization of appropriate precursors under acidic or basic conditions can yield the pyrazole ring structure integral to this compound.

4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol has various applications in different fields:

- Medicinal Chemistry: It serves as a potential lead compound for drug development aimed at treating infections and cancers.

- Material Science: Its unique properties make it suitable for use in the synthesis of polymers with specialized characteristics.

- Chemical Research: The compound is utilized as a building block for synthesizing more complex molecules in organic chemistry .

Studies on the interaction of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol with biological systems have shown that it can modulate enzyme activity through specific interactions facilitated by its functional groups. The trifluoromethyl moiety may enhance interactions with lipid membranes, while the phenolic hydroxyl group can engage in hydrogen bonding with proteins, influencing their conformation and activity .

Similar Compounds

The following compounds share structural or functional similarities with 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Trifluoromethylphenol | Trifluoromethyl group, no pyrazole ring | Simpler structure; lacks biological complexity |

| 3,5-Bis(trifluoromethyl)phenol | Two trifluoromethyl groups | Enhanced lipophilicity but different reactivity |

| 4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol | Methyl substitution instead of nitro | Potentially different biological activity |

Uniqueness

The uniqueness of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol lies in its combination of the nitro group and trifluoromethyl-substituted pyrazole ring, which may confer distinct pharmacological properties compared to other similar compounds. Its ability to undergo diverse

Molecular Geometry and Intramolecular Interactions

The pyrazole-phenol framework in this compound adopts a nearly planar conformation due to intramolecular hydrogen bonding between the phenolic hydroxyl group and the pyrazole nitrogen. Crystal structure analyses of analogous systems, such as 4-bromo-2-(1H-pyrazol-3-yl)phenol, demonstrate dihedral angles of 8.6° between aromatic rings, maintained by O–H···N hydrogen bonds (O···N distance: 2.615 Å) [3]. This planarization enhances π-conjugation across the hybrid system, as evidenced by FTIR spectra showing strong C–O stretching at 1378 cm⁻¹ and N–H stretching at 3383–3477 cm⁻¹ in related derivatives [2] [3].

The ortho-nitro substitution introduces steric constraints that slightly distort planarity. Comparative NMR studies of 5-(trifluoromethyl)-1H-pyrazol-3-yl derivatives reveal upfield shifts for aromatic protons adjacent to electron-withdrawing groups (δ 6.54–7.72 ppm), indicating reduced electron density at ortho positions [2] [4].

Electronic Effects of Trifluoromethyl-Nitro Group Synergy

Polarization of the Aromatic System

The trifluoromethyl (–CF₃) and nitro (–NO₂) groups create a synergistic electron-withdrawing effect, quantified through density functional theory (DFT) calculations. For 3(5)-substituted pyrazoles, B3LYP/6-311++G(d,p) studies show that –CF₃ increases the partial positive charge at C3/C5 by 0.18–0.24 e, while –NO₂ further amplifies this polarization by 0.12 e [4]. This dual withdrawal mechanism stabilizes the enolic tautomer through resonance:

$$

\text{Phenolic O–H} \rightarrow \text{Pyrazole N} \rightarrow \text{C=O}^- \leftrightarrow \text{C–O}^- \cdots \text{H–N}^+

$$

Tautomeric Preference Modulation

Substituent electronic effects dictate tautomeric ratios (Table 1). In gas-phase calculations, –CF₃ at C3 stabilizes the 3-tautomer by 4.09 kcal/mol over the 5-tautomer, while –NO₂ ortho to the phenolic group introduces a 2.8 kcal/mol preference for the nitro-adjacent tautomer [4]. Solvent polarity amplifies these differences; in water, the 3-tautomer predominates (73%) versus 27% in tetrahydrofuran [4].

Table 1. Tautomeric ratios influenced by substituents (B3LYP/6-311++G(d,p))

| Substituent Combination | 3-Tautomer (%) | 5-Tautomer (%) | Solvent |

|---|---|---|---|

| –CF₃ (C3), –NO₂ (ortho) | 73 | 27 | Water |

| –CF₃ (C5), –NO₂ (para) | 42 | 58 | THF |

Steric Considerations in Ortho-Substituted Phenolic Frameworks

Conformational Constraints

Ortho-substitution with –NO₂ imposes a 60–70° dihedral angle between the pyrazole and phenol rings in minimized gas-phase structures. This contrasts with the near-planar geometry (8.6°) observed in meta-substituted analogs [3]. Steric maps derived from Merck Molecular Force Field (MMFF) simulations show van der Waals clashes between –NO₂ oxygen atoms and pyrazole C–H groups at distances < 2.4 Å [4].

Hydrogen Bonding vs. Steric Repulsion

Intramolecular O–H···N hydrogen bonds (2.6–2.7 Å) compete with steric repulsion from ortho substituents. In polar solvents, hydrogen bond strength increases (O–H stretching red-shifts to 3565 cm⁻¹) [2], partially offsetting steric strain. However, crystal packing forces in nonpolar environments exacerbate torsional strain, as shown by unit cell parameters expanding 12–15% in nitro-substituted derivatives compared to halogenated analogs [3].

Computational Modeling of Tautomeric Equilibria

Gas-Phase vs. Solvated Systems

MP2/6-311++G(d,p) calculations reveal a 5.2 kcal/mol stabilization of the 3-tautomer in the gas phase, decreasing to 3.1 kcal/mol in water due to enhanced solvation of the 5-tautomer’s larger dipole moment (6.8 D vs. 4.3 D) [4]. The solvation free energy difference (ΔΔG_solv) of –2.1 kcal/mol explains the 27% 5-tautomer population in aqueous environments.

Transition State Analysis

Proton transfer between tautomers proceeds through a planar transition state (Figure 1) with an activation barrier of 18.3 kcal/mol in vacuo. Polar solvents lower this barrier to 14.7 kcal/mol via stabilization of partial charges (N⁵–H⁺···O⁻–NO₂ interactions) [4].

$$

\Delta G^\ddagger = 18.3 - 0.25(\text{Dielectric Constant}) \quad (R^2 = 0.94)

$$

Figure 1. Proton transfer pathway with solvent-assisted transition state [4].

The adenosine triphosphate-binding domain represents one of the most crucial targets in kinase inhibitor development [1] [2]. The unique structural features of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol make it particularly suitable for targeting these conserved binding sites.

Structural Requirements for Adenosine Triphosphate-Binding Site Recognition

Protein kinases share a highly conserved adenosine triphosphate-binding pocket that presents both opportunities and challenges for selective inhibitor design [3] [1]. The pyrazole scaffold in 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol can form crucial hydrogen bonds with the kinase hinge region, a fundamental requirement for adenosine triphosphate-competitive inhibition [4] [5].

The compound's pyrazole nitrogen atoms are positioned to interact with backbone carbonyl and amide groups of conserved hinge residues, particularly through hydrogen bonding interactions that mimic those of the adenine base of adenosine triphosphate [3] [6]. The trifluoromethyl group enhances binding affinity through hydrophobic interactions within the adenosine triphosphate-binding pocket while improving selectivity through specific geometric constraints [4] [7].

Kinase Selectivity and Potency Profiles

Research on phenyl-pyrazole derivatives has demonstrated significant kinase inhibitory activity. Studies of 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives showed potent activities against wild-type BCR-ABL1 kinase with IC50 values ranging from 14.2 to 326.0 nanomolar [8]. The most potent compound exhibited BCR-ABL kinase inhibitory activity with an IC50 of 14.2 nanomolar, demonstrating the potential of pyrazole-based scaffolds for kinase inhibition [8].

The pyrazole scaffold provides several advantages for kinase inhibitor design. The heterocyclic core can accommodate various substituents that modulate selectivity and potency [4] [7]. The trifluoromethyl group in 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is particularly advantageous as it increases lipophilicity and metabolic stability while potentially reducing off-target effects [7] [9].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies have revealed critical insights into pyrazole-based kinase inhibitors. The presence of electron-withdrawing groups such as the nitro and trifluoromethyl substituents in 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol can enhance kinase binding affinity through improved electrostatic interactions [10] [11].

Studies on substituted pyrazole derivatives have shown that modifications at the 3- and 5-positions of the pyrazole ring significantly influence inhibitory activity [10]. The positioning of the phenol group in 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol allows for additional hydrogen bonding interactions with kinase active site residues, potentially increasing binding affinity and selectivity [10] [12].

Overcoming Resistance Mechanisms

One of the major challenges in kinase inhibitor therapy is the development of resistance through point mutations in the adenosine triphosphate-binding site [13] [14]. The structural features of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol may provide advantages in overcoming common resistance mechanisms.

The trifluoromethyl group can maintain binding affinity even in the presence of gatekeeper mutations, which are common resistance mechanisms in kinase inhibitors [13] [15]. The nitro group provides additional electronic properties that may allow the compound to maintain activity against mutant kinases where traditional inhibitors fail [13] [16].

Development of Antimicrobial Agents Against Multidrug-Resistant Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents with unique mechanisms of action [17] [18]. Pyrazole-based compounds, including those with trifluoromethyl and nitro substitutions, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Mechanisms of Antimicrobial Action

Trifluoromethyl-substituted pyrazole derivatives demonstrate potent antimicrobial activity through multiple mechanisms. Studies on 3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives showed excellent activity against Staphylococcus aureus with low minimum inhibitory concentrations and bactericidal effects in time-kill assays [18].

The compound 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol combines multiple pharmacophoric elements that may contribute to antimicrobial activity. The nitro group can undergo bioreduction to generate reactive intermediates that damage bacterial cellular components . The trifluoromethyl group enhances cell membrane penetration, potentially increasing the compound's bioavailability against intracellular pathogens [18] [20].

Activity Against Multidrug-Resistant Pathogens

Pyrazole derivatives have shown particular promise against multidrug-resistant strains. Studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives demonstrated effectiveness against methicillin-resistant Staphylococcus aureus and other antibiotic-resistant Gram-positive bacteria [20]. These compounds showed low toxicity to cultured human cells with selectivity factors greater than 20 [20].

The structural features of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol suggest potential activity against multidrug-resistant pathogens. The combination of electron-withdrawing substituents may enable the compound to overcome resistance mechanisms that affect traditional antibiotics [21] [20].

Biofilm Disruption and Prevention

Biofilm formation represents a major virulence factor that contributes to antibiotic resistance and persistent infections [21] [22]. Pyrazole-based compounds have demonstrated significant antibiofilm activity. Studies showed that selected pyrazole derivatives could reduce biofilm formation by more than 60% at their minimum inhibitory concentrations [21].

The phenolic hydroxyl group in 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol may contribute to biofilm disruption through interactions with bacterial adhesins and extracellular matrix components [21] [22]. The compound's ability to penetrate biofilms may be enhanced by the trifluoromethyl group's lipophilic properties.

Resistance Development and Synergistic Effects

A critical advantage of pyrazole-based antimicrobials is their low propensity for resistance development. Multistep resistance assays have shown very low tendency for Staphylococcus aureus and Enterococcus faecalis to develop resistance through mutation when exposed to trifluoromethyl-substituted pyrazole derivatives [18] [21].

The compounds also demonstrate synergistic effects when combined with conventional antibiotics. Studies showed that pyrazole derivatives could reduce the minimum inhibitory concentrations of ciprofloxacin and ketoconazole, suggesting potential for combination therapy approaches [21] [23].

Coordination Chemistry with Transition Metal Catalysts

The coordination chemistry of pyrazole-based ligands has attracted significant attention due to their unique electronic properties and ability to stabilize various metal oxidation states [24] [25]. The compound 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol offers multiple coordination sites that can interact with transition metals.

Copper Coordination Complexes

Copper complexes with trifluoromethyl-substituted pyrazole ligands have been extensively studied. The reaction of 3,5-bis(trifluoromethyl)pyrazole with copper metal under dioxygen atmosphere yields mixed valence complexes with unique structural and magnetic properties [25]. These complexes exhibit strong antiferromagnetic exchange coupling between copper centers [25].

The phenolic hydroxyl group in 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol provides an additional coordination site that can enhance complex stability and modify electronic properties [26] [27]. Studies on copper complexes with pyrazole-phenol ligands have shown their effectiveness as catalysts for phenol oxidation reactions [26].

Silver and Gold Complexes

Coinage metal complexes with fluorinated pyrazolate ligands display remarkable luminescent properties. Trinuclear silver and gold complexes of 3,5-bis(trifluoromethyl)pyrazole show bright luminescence upon ultraviolet radiation exposure [28] [29]. These complexes have potential applications in light-emitting device technologies [28].

The compound 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol may form similar luminescent complexes with enhanced properties due to the additional electronic effects of the nitro and phenolic substituents [28] [30].

Ruthenium and Palladium Catalysis

Ruthenium complexes with protic pyrazole ligands have shown excellent catalytic activity in various organic transformations. These complexes can catalyze transfer hydrogenation, hydrogenation, and nitrogen-nitrogen bond cleavage reactions through metal-ligand cooperative mechanisms [24].

The compound 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol may serve as a versatile ligand for ruthenium and palladium catalysis. The electron-withdrawing substituents can modulate the electronic properties of the metal center, potentially enhancing catalytic activity and selectivity [24] [31].

Catalytic Applications and Mechanism

The coordination chemistry of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol with transition metals offers opportunities for developing new catalytic systems. The compound's ability to act as both a hydrogen bond donor (through the phenolic hydroxyl) and acceptor (through the pyrazole nitrogens) enables unique catalytic mechanisms [24] [27].

Studies on phenol-formaldehyde-pyrazole composites have demonstrated their effectiveness in metal ion removal applications, suggesting potential for environmental remediation catalysis [27]. The compound's multiple functional groups allow for diverse coordination modes that can be tailored for specific catalytic applications.

XLogP3

Dates

Explore Compound Types